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Compound of Interest

Compound Name:
3-Bromo-4-

(trifluoromethoxy)benzyl alcohol

Cat. No.: B1615221 Get Quote

An In-Depth Technical Guide to the Physical Properties of 3-Bromo-4-
(trifluoromethoxy)benzyl alcohol

Introduction: A Versatile Building Block in Modern
Chemistry
3-Bromo-4-(trifluoromethoxy)benzyl alcohol is a highly functionalized aromatic compound of

significant interest to researchers in medicinal chemistry and materials science. Its unique

substitution pattern—featuring a bromine atom, a trifluoromethoxy group, and a primary alcohol

—provides multiple reaction handles and modulates the electronic and lipophilic properties of

the core benzene ring. The trifluoromethoxy (-OCF₃) group, in particular, is an increasingly

popular substituent in drug design, valued for its ability to enhance metabolic stability, improve

membrane permeability, and increase binding affinity by acting as a lipophilic hydrogen bond

acceptor.

A thorough understanding of the physical properties of this reagent is paramount for its

effective use, from reaction setup and purification to formulation and quality control. This guide

provides a comprehensive overview of its key physicochemical and spectroscopic properties,

supported by established experimental protocols and theoretical insights to empower

researchers in their work.

Section 1: Core Physicochemical Properties
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The fundamental physical constants of a compound govern its behavior in a laboratory setting.

The high boiling point of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol is indicative of strong

intermolecular forces, including hydrogen bonding from the alcohol moiety and dipole-dipole

interactions from the polar C-Br and C-O-C bonds.

Property Value / Description Source(s)

Molecular Formula C₈H₆BrF₃O₂ [1][2]

Molecular Weight 271.03 g/mol [1][2]

CAS Number 85366-65-0 [1][3]

Appearance
Expected to be a liquid or low-

melting solid at STP
[2][3]

Boiling Point 262.5 °C (at 760 mmHg) [3]

Flash Point 112.6 °C [3]

Computed XLogP3 2.9 [1]

Section 2: Structural and Electronic Influence of
Substituents
The physical and chemical properties of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol are a

direct consequence of the interplay between its functional groups. The bromine and

trifluoromethoxy substituents are both strongly electron-withdrawing, which significantly impacts

the reactivity of the aromatic ring and the acidity of the benzylic proton.

Inductive and Resonance Effects: Both the bromine atom and the trifluoromethoxy group

exert a strong negative inductive effect (-I) due to their high electronegativity. This effect

polarizes the aromatic ring, making it more electron-deficient. The trifluoromethoxy group is

particularly notable for its minimal counteracting positive resonance effect (+R), making it a

potent deactivator of the ring.

Acidity (pKa): While no experimental pKa value is readily available, we can predict its acidity

to be greater than that of unsubstituted benzyl alcohol (pKa ~15.4 in water). The electron-

withdrawing substituents stabilize the corresponding benzyloxide anion, thereby lowering the
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pKa of the hydroxyl proton. This increased acidity is an important consideration for base-

mediated reactions.

Caption: Inductive electron withdrawal by Br and OCF₃ substituents.

Section 3: Spectroscopic Characterization Profile
Spectroscopic analysis is essential for confirming the identity and purity of 3-Bromo-4-
(trifluoromethoxy)benzyl alcohol. Below are the expected spectral features based on its

structure and data from analogous compounds.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of

proton. The hydroxyl proton (-OH) will likely appear as a broad singlet, the benzylic protons (-

CH₂) as a singlet around 4.5-5.0 ppm, and the three aromatic protons as complex multiplets

in the aromatic region (7.0-8.0 ppm), with splitting patterns dictated by their coupling

constants.

¹³C NMR: The carbon spectrum will show eight distinct signals. The benzylic carbon (-CH₂) is

expected around 60-65 ppm. The aromatic carbons will appear between 110-150 ppm, with

the carbons directly attached to the electronegative Br and OCF₃ groups being significantly

influenced. The carbon of the OCF₃ group will appear as a quartet due to coupling with the

three fluorine atoms.[7]

¹⁹F NMR: A single, sharp signal is expected for the three equivalent fluorine atoms of the

trifluoromethoxy group, likely appearing in the range of -55 to -65 ppm relative to CFCl₃.[4][7]

Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the functional groups present.
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Functional Group
Expected Absorption
Range (cm⁻¹)

Vibration Type

Alcohol O-H 3400 - 3200 (broad, strong) Stretching

Aromatic C-H 3100 - 3000 (medium) Stretching

Aliphatic C-H (in CH₂) 2950 - 2850 (medium) Stretching

Aromatic C=C
1600 - 1450 (medium, multiple

bands)
Ring Stretching

C-F (in OCF₃)
1250 - 1050 (strong, multiple

bands)
Stretching

C-O (alcohol) 1050 - 1000 (strong) Stretching

C-Br 700 - 500 (medium to strong) Stretching

The most prominent and diagnostic peak will be the broad O-H stretch above 3200 cm⁻¹, which

is characteristic of alcohols capable of hydrogen bonding.[8][9]

Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) is expected at

m/z 270 and 272 with a near 1:1 ratio, which is the characteristic isotopic signature of a

molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[10]

Common Fragmentation Pathways:

Alpha-Cleavage: Loss of a hydrogen radical to form a stable oxonium ion at [M-1]⁺.

Benzylic Cleavage: Loss of the hydroxyl group (-OH) to form the [M-17]⁺ fragment, or loss of

water (-H₂O) to form the [M-18]⁺ fragment.[10]

Loss of CH₂OH: Cleavage of the bond between the ring and the benzylic carbon to produce

a fragment corresponding to the substituted benzene ring at [M-31]⁺.
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Section 4: Experimental Protocols for Physical
Property Determination
The following protocols outline standard, self-validating procedures for characterizing a sample

of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol.

Protocol 4.1: Boiling Point Determination
Causality: This micro-scale method is ideal for conserving material while obtaining an accurate

boiling point under atmospheric pressure. The inversion of the capillary tube provides a clear

and reproducible endpoint.

Preparation: Add 0.5 mL of the sample to a clean, dry 10 mm diameter test tube.

Capillary Setup: Seal one end of a capillary tube using a Bunsen burner. Place the capillary

tube, open-end down, into the test tube containing the sample.

Heating: Secure the test tube to a thermometer and immerse it in a heating bath (e.g.,

silicone oil). Ensure the sample is level with the thermometer bulb.

Observation: Heat the bath slowly (1-2 °C per minute) as you approach the expected boiling

point (approx. 262 °C).[3] Observe the capillary tube. A steady stream of bubbles will emerge

as the air inside expands.

Endpoint Determination: The boiling point is the temperature at which the bubble stream

ceases and the liquid just begins to enter the capillary tube upon cooling.

Validation: Repeat the measurement twice. The values should agree within ±1 °C.

Protocol 4.2: Spectroscopic Data Acquisition Workflow
Causality: This workflow ensures a comprehensive and orthogonal characterization of the

molecule. Each technique provides unique information (functional groups, connectivity, mass),

and together they confirm the structure and purity with high confidence.
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Sample of
3-Bromo-4-(trifluoromethoxy)benzyl alcohol

Dissolve in
Deuterated Solvent

(e.g., CDCl₃ or DMSO-d₆)

 NMR Prep

Acquire IR Spectrum
(Neat liquid on NaCl/KBr plates)

 IR Prep

Acquire Mass Spectrum
(EI or ESI)

 MS Prep

Acquire ¹H, ¹³C, ¹⁹F NMR Spectra
(Internal Standard: TMS)

Correlate Spectroscopic Data
(Check shifts, splitting, m/z, IR bands)

Structure & Purity Confirmation

Click to download full resolution via product page

Caption: Workflow for comprehensive spectroscopic characterization.

Section 5: Solubility and Partition Coefficient
Solubility: Given the presence of a polar alcohol group, the compound is expected to be

soluble in polar organic solvents like ethanol, methanol, and DMSO. Its solubility in water is

likely limited due to the large, hydrophobic brominated and fluorinated aromatic ring.
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Partition Coefficient (LogP): The computed XLogP3 value of 2.9 indicates that the compound

is moderately lipophilic.[1] This means it has a higher affinity for an organic phase (like

octanol) than for water in a partitioning experiment. This property is critical in drug

development for predicting absorption, distribution, metabolism, and excretion (ADME)

characteristics.

Section 6: Safety and Handling
According to its Safety Data Sheet (SDS), 3-Bromo-4-(trifluoromethoxy)benzyl alcohol is a

hazardous substance.[3]

Hazards: Harmful if swallowed, inhaled, or in contact with skin.[1][3] It causes serious skin

and eye irritation and may cause respiratory irritation.[1][3]

Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate

personal protective equipment (PPE), including chemical-resistant gloves, safety goggles,

and a lab coat. Store in a tightly sealed container in a cool, dry place.

Conclusion
3-Bromo-4-(trifluoromethoxy)benzyl alcohol is a compound defined by the strong electronic

influence of its halogen and trifluoromethoxy substituents. Its physical properties—high boiling

point, moderate lipophilicity, and distinct spectroscopic signatures—are a direct result of its

molecular structure. By understanding these properties and employing rigorous experimental

protocols for their verification, researchers can confidently utilize this valuable building block to

advance the frontiers of chemical synthesis and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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